REACTION_SMILES
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[CH3:27][OH:28].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:26]1)[C:7]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N+:8]([O-:18])[CH2:9][C:10](=[O:17])[N:11]2[CH2:12][CH:13]([CH2:14][OH:15])[OH:16]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:26]1)[C:7]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N:8][CH2:9][C:10](=[O:17])[N:11]2[CH2:12][CH:13]([CH2:14][OH:15])[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C1C[N+]([O-])=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C[N+]([O-])=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
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Name
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Type
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product
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Smiles
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O=C1CN=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |